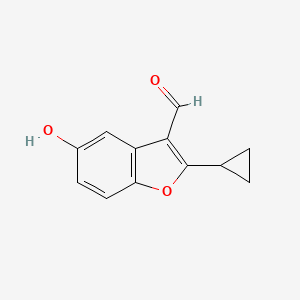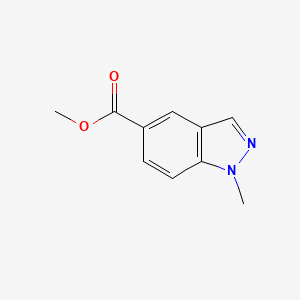![molecular formula C6H5Cl2N3 B1387872 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 785775-01-1](/img/structure/B1387872.png)
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H5Cl2N3 It is characterized by its pyrrolo[3,4-d]pyrimidine core structure, which is substituted with two chlorine atoms at the 2 and 4 positions
Applications De Recherche Scientifique
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the Ataxia Telangiectasia and Rad3 related (ATR) kinase . ATR kinase is a key regulatory protein in the DNA damage response (DDR), responsible for sensing replication stress (RS), and is considered a potential target for cancer treatment .
Mode of Action
This compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA .
Biochemical Pathways
The inhibition of ATR kinase affects the DDR pathway. Under normal conditions, ATR kinase senses and responds to replication stress. When inhibited by this compound, the ddr pathway is disrupted, leading to an accumulation of single-strand breaks in dna .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its storage conditions suggest that it is stable under inert gas at 2-8°C .
Result of Action
The inhibition of ATR kinase by this compound leads to an accumulation of single-strand breaks in DNA . This disruption of the DDR pathway can lead to cell death, particularly in cancer cells that rely on ATR kinase for survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature and the presence of oxygen . .
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to prolonged therapeutic control of blood glucose levels without causing risks such as weight gain and hypoglycemia . Additionally, this compound has been found to exhibit strong anticancer activity by interacting with DNA and serving as an efficient tool for DNA interaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DPP-IV can modulate glucose metabolism in cells, leading to improved glycemic control . Furthermore, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. Its inhibition of DPP-IV involves binding to the active site of the enzyme, thereby preventing the cleavage of incretin hormones and enhancing their activity . This results in improved insulin secretion and glucose homeostasis. Additionally, its anticancer activity is mediated through its interaction with DNA, leading to the disruption of DNA replication and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it a viable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit DPP-IV and improve glycemic control without adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-IV, influencing glucose metabolism and insulin secretion . Additionally, its role in anticancer activity involves interactions with DNA and other cellular components, leading to the disruption of metabolic processes in cancer cells . These interactions highlight the compound’s potential in modulating metabolic flux and metabolite levels in various biological contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. Studies have shown that it can be efficiently transported across cell membranes and distributed to target tissues, where it exerts its biological effects . The compound’s ability to accumulate in specific tissues further enhances its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and other nuclear components . This localization is essential for its anticancer activity, as it allows the compound to directly influence DNA replication and induce apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, further enhancing its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5,6-diaminopyrimidine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrrolo[3,4-d]pyrimidine N-oxides .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar in structure but with a cyclopenta ring instead of a pyrrolo ring.
N-BOC-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A derivative with a tert-butoxycarbonyl (BOC) protecting group.
Uniqueness
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-d]pyrimidine core. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXFGDOFMONWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660009 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785775-01-1 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)


![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)





![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)

